(1-Fluorocyclopentyl)methanamine

Description

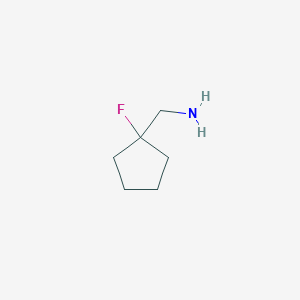

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-fluorocyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQVFFOIAFPUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Fluorocyclopentyl Methanamine and Its Analogues

Retrosynthetic Strategies and Mechanistic Considerations

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials, which guides the design of a synthetic route. amazonaws.com For (1-Fluorocyclopentyl)methanamine, the analysis must address the concurrent installation of a fluorine atom and an aminomethyl group at a single quaternary center.

Analysis of Synthetic Disconnections for the Fluorinated Cyclopentyl Core

The primary disconnections for this compound involve the C-F bond and the bonds connecting the aminomethyl group to the cyclopentyl ring.

Disconnection of the C-F bond: This is a common strategy in organofluorine synthesis. This approach suggests a precursor such as (1-aminomethyl)cyclopentanol. The hydroxyl group in this precursor could be substituted for fluorine in a final step via nucleophilic fluorination.

Disconnection of the C-N bond: This route points to a precursor like 1-fluoro-1-(chloromethyl)cyclopentane. Subsequent displacement of the chloride with an amine source (e.g., ammonia (B1221849) or a protected equivalent) would furnish the target molecule.

Disconnection of the C-C bond (aminomethyl group): This strategy would involve a 1-fluorocyclopentanecarbonitrile or a related carbonyl derivative. The aminomethyl group could then be formed through reduction of the nitrile or reductive amination of the carbonyl.

Each of these disconnections presents a distinct set of challenges and relies on different synthetic transformations to achieve the final product.

Challenges in Selective Fluorination of Cyclopentane (B165970) Systems

The selective introduction of a fluorine atom onto a cyclopentane ring is a non-trivial synthetic task. The challenges are multifaceted and depend heavily on the chosen fluorination method.

Regio- and Stereoselectivity: In substituted cyclopentanes, achieving fluorination at the desired carbon atom without affecting other positions can be difficult. Substrate-directed fluorination, where existing functional groups on the ring guide the reagent, is one strategy to control selectivity. nih.govjyu.fi However, for non-activated C-H bonds, achieving high selectivity remains a significant hurdle. rsc.org

Reaction Conditions: Many fluorinating reagents are highly reactive and can lead to side reactions, such as elimination or rearrangement, particularly in strained ring systems. researchgate.net Electrophilic fluorination often requires strong electron-withdrawing groups to activate the nitrogen-fluorine (N-F) bond, while nucleophilic methods may require harsh conditions that are incompatible with other functional groups. wikipedia.orgresearchgate.net

Reagent Handling: Reagents like elemental fluorine are highly reactive and hazardous, requiring specialized equipment and handling procedures. youtube.com While safer alternatives like DAST and Selectfluor have been developed, they can still pose risks; for instance, DAST can be thermally unstable. commonorganicchemistry.comtcichemicals.com

Strategies for Stereoselective Amination at the Quaternary Center

The construction of quaternary carbon stereocenters is a long-standing challenge in organic synthesis. rsc.org When this center includes an amine, as in the chiral analogues of this compound, the challenge is amplified. Chiral α-tertiary amine motifs are prevalent in many natural products and pharmaceuticals, driving the development of new synthetic methods. acs.orgnih.gov

Recent advances have focused on asymmetric catalytic reactions. These include:

Catalytic Enantioselective Allylic Substitution: This method can generate all-carbon quaternary stereocenters with high enantioselectivity using chiral N-heterocyclic carbene (NHC) complexes. acs.org

C-H Functionalization: Site-selective C-H functionalization, for example through a 1,5-hydrogen atom transfer (1,5-HAT) reaction, can be used to construct the quaternary carbon stereocenter of α-tertiary amines. nih.gov

Organocatalytic Amination: Cinchona alkaloids have been used as organocatalysts for the enantioselective α-amination of carbonyl compounds to produce protected quaternized amino acids with very high enantiomeric excess. acs.orgnih.gov

Mannich Reactions: The catalytic asymmetric Mannich reaction of fluorinated nucleophiles provides an efficient pathway to synthesize fluorinated amino compounds containing tetrasubstituted carbon centers. mdpi.com

Direct Synthetic Routes to this compound

Direct routes to the target molecule can be broadly categorized into nucleophilic and electrophilic fluorination approaches, each starting from a different type of precursor.

Nucleophilic Fluorination Approaches (e.g., using DAST or related reagents)

Nucleophilic fluorination typically involves the displacement of a leaving group, most commonly a hydroxyl group, with a fluoride (B91410) ion. sigmaaldrich.com Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for this transformation, known as deoxofluorination. researchgate.netnih.gov

The reaction of an alcohol with DAST proceeds by activating the hydroxyl group, which is then displaced by a nucleophilic fluoride delivered by the reagent. nih.gov For the synthesis of this compound, a plausible precursor would be (1-aminomethyl)cyclopentanol. The primary alcohol would be converted to the corresponding fluoride. These reactions are typically run under mild conditions, often from 0 °C to room temperature, using an inert solvent like dichloromethane. commonorganicchemistry.comtcichemicals.com

| Reagent | Typical Substrate | Common Solvents | Key Characteristics |

| DAST (Diethylaminosulfur trifluoride) | Alcohols, Aldehydes, Ketones | Dichloromethane (DCM), THF | Highly effective but thermally unstable; can detonate if heated above 90°C. commonorganicchemistry.comnih.gov |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | Alcohols, Aldehydes, Ketones | DCM, THF | More thermally stable and often shows similar or superior reactivity to DAST. commonorganicchemistry.com |

| Potassium Fluoride (KF) | Cyclic Thioethers (via ring-opening) | Acetonitrile (B52724) | Low-cost, transition-metal-free method for specific substrates. rsc.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (like an enolate or a Grignard reagent) with an electrophilic fluorine source ("F+"). wikipedia.org This approach has become increasingly popular due to the development of stable, safe, and effective N-F reagents. wikipedia.orgyoutube.com

Commonly used electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and cationic reagents like Selectfluor® (F-TEDA-BF4). wikipedia.org The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.orgnih.gov

For the synthesis of this compound, a potential route could involve generating a carbanion from a precursor like N-protected cyclopentylmethanamine (B1347104), followed by quenching with an electrophilic fluorinating agent.

| Reagent | Acronym/Name | Type | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Effective and commonly used N-fluorosulfonimide. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | A fairly weak but useful fluorinating reagent. wikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Highly effective, stable, and versatile reagent for fluorinating a wide range of nucleophiles. bohrium.com |

| Acetyl Hypofluorite | CH₃COOF | O-F Reagent | A highly efficient oxygen-transfer agent also used for electrophilic fluorination of unsaturated systems. acs.org |

Reductive Amination and Alternative Amination Pathways

Reductive amination is a cornerstone of amine synthesis, offering a versatile and widely used method for converting carbonyl compounds into amines. wikipedia.orgnih.gov This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

In the context of synthesizing this compound, the direct reductive amination of 1-fluorocyclopentanecarbaldehyde with ammonia would be a primary route. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. harvard.edumasterorganicchemistry.com The reaction is often carried out under mildly acidic conditions (pH ~5-6) to facilitate imine formation without significantly reducing the starting aldehyde. masterorganicchemistry.comyoutube.com

Alternative amination pathways can also be envisioned. For instance, the conversion of a 1-fluorocyclopentyl halide or sulfonate with a nitrogen nucleophile, such as ammonia or an ammonia equivalent, represents a classical SN2 approach. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines and iminium ions over ketones and aldehydes, but is toxic. harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN, highly effective for reductive amination. harvard.edu |

| Catalytic Hydrogenation (H2/Catalyst) | Can be used for one-pot reductive aminations, though it may also reduce other functional groups. libretexts.org |

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key fluorinated precursors.

The synthesis of α-fluorinated ketones, such as 1-fluorocyclopentanone, is a critical step. Electrophilic fluorinating agents are commonly employed for this transformation. Selectfluor® (F-TEDA-BF4) is a popular and versatile reagent for the direct fluorination of ketone enolates or enol ethers. sapub.orgorganic-chemistry.orgwikipedia.org The reaction mechanism is believed to proceed through either an electron transfer pathway or an SN2 attack at the fluorine atom. wikipedia.org The reaction conditions, including the choice of solvent and base, can influence the yield and selectivity of the monofluorinated product versus difluorinated byproducts. sapub.org

Computational studies have also been conducted on fluorinated cyclopentanone (B42830) derivatives to understand their electrochemical properties and reactivity. nih.gov

While direct information on the use of cyclic sulfamidates for the specific synthesis of this compound is limited, the application of related sulfur-based fluorinating agents is known. Aminosulfurane-type reagents can be used for fluorination reactions. google.com The general principle involves the activation of a hydroxyl group by the sulfur reagent, followed by nucleophilic displacement with fluoride. This methodology could potentially be applied to a suitably protected (1-hydroxycyclopentyl)methanamine derivative, although this represents a more indirect route to the target compound.

The synthesis of fluorinated hydroxyacetonitriles can serve as an alternative pathway to aminomethyl groups. For instance, reacting a fluorinated ketone like 1-fluorocyclopentanone with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would yield a fluorinated cyanohydrin. Subsequent reduction of the nitrile group would then provide the desired aminomethyl functionality. A patent describes a process where an epoxide is reacted with acetonitrile in the presence of a Lewis acid, followed by further transformations, which could be adapted to fluorinated systems. google.com

Enantioselective Synthesis and Diastereomeric Control in this compound Scaffolds

The introduction of a fluorine atom and an aminomethyl group on a cyclopentane ring can create multiple stereocenters. Controlling the stereochemistry is crucial for applications in pharmaceutical chemistry. nih.govyale.edu

Achieving an enantioselective synthesis of this compound presents a significant synthetic challenge. Several strategies can be envisioned based on established asymmetric methodologies:

Asymmetric Reductive Amination: The use of chiral catalysts or auxiliaries in the reductive amination process can induce enantioselectivity. jocpr.com Chiral Brønsted acids or transition metal catalysts with chiral ligands have been successfully employed in the asymmetric synthesis of other chiral amines. researchgate.netrsc.org

Resolution of Racemic Mixtures: Classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be used to separate the enantiomers of this compound or a suitable precursor.

Asymmetric Fluorination: The enantioselective fluorination of a cyclopentanone precursor using a chiral fluorinating agent or a combination of an achiral fluorinating agent and a chiral catalyst could establish the stereocenter at the fluorine-bearing carbon. Subsequent stereocontrolled introduction of the aminomethyl group would complete the synthesis.

From Chiral Precursors: Starting from a chiral, non-racemic cyclopentane derivative allows for the stereocontrolled introduction of the fluorine and aminomethyl groups.

Recent advancements have demonstrated the direct asymmetric synthesis of other chiral bicyclo[1.1.1]pentanes through photoredox organocatalysis, highlighting the potential for developing novel catalytic asymmetric methods for related scaffolds. nih.gov The diastereoselective synthesis of other fluorinated cyclopentane derivatives has also been reported, providing valuable insights into controlling stereochemistry in these systems. researchgate.netresearchgate.net

Resolution Techniques for Enantiomer Separation

This compound possesses a chiral center at the C1 position of the cyclopentyl ring, meaning it exists as a pair of enantiomers. The separation of these enantiomers from a racemic mixture is a critical process known as chiral resolution. wikipedia.org While specific resolution data for this compound is not prominently detailed in the literature, several established methods are applicable to this and similar chiral amines. wikipedia.org

Common Resolution Strategies:

Crystallization of Diastereomeric Salts: This is the most prevalent industrial method for chiral resolution. wikipedia.org It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit varying solubilities in a given solvent, allowing one diastereomer to be selectively crystallized and separated by filtration. wikipedia.org The chiral resolving agent is then removed, yielding the pure enantiomer of the amine.

Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with chiral columns is a powerful analytical and preparative tool for enantioseparation. nih.gov

Kinetic Resolution: In kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates results in one enantiomer being consumed faster than the other, allowing the slower-reacting enantiomer to be recovered in high enantiomeric purity. Enzymes are often used as catalysts in these transformations due to their high stereoselectivity.

An illustrative strategy can be seen in the synthesis of other complex molecules, where an intermediate alcohol is resolved using techniques like asymmetric hydrolysis with a Jacobsen's catalyst before subsequent chemical transformations, such as fluorination. nih.gov

Table 1: Overview of Chiral Resolution Techniques

| Technique | Principle | Common Agents/Methods | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Mandelic acid, Brucine. wikipedia.org | Scalable, cost-effective for large quantities. | Success is unpredictable, requires suitable resolving agent. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | Chiral HPLC columns (e.g., cellulose (B213188) or amylose-based). | High purity, applicable to a wide range of compounds. | Higher cost, may be less suitable for very large scale. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Enzymes (e.g., lipases), chiral metal complexes. | High enantioselectivity possible. | Maximum theoretical yield for one enantiomer is 50%. |

Diastereoselective Synthesis of Fluorinated Cyclopentane-Based Amines

Achieving stereocontrol during the synthesis itself, known as diastereoselective synthesis, is a more efficient strategy than separating isomers post-synthesis. This approach aims to create a specific desired stereoisomer as the major product. For fluorinated cyclopentane-based amines, this involves directing the formation of new chiral centers relative to existing ones.

Several powerful synthetic methods can be employed to control the stereochemistry of fluorinated cyclopentane systems. For instance, the diastereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes has been achieved starting from a single bicyclic hydrazine (B178648) precursor, demonstrating that complex stereochemical arrangements can be installed with high fidelity over several steps. nih.govresearchgate.net

Modern organometallic and organocatalytic reactions offer precise control. Palladium-catalyzed intramolecular reactions, such as the Mizoroki–Heck annulation, have been used to synthesize spiroindolines from cyclopentenyl-tethered anilines with excellent diastereoselectivity (>98%). nih.gov This type of cyclization demonstrates how the geometry of a precursor can be translated into a specific stereochemical outcome in the final spirocyclic product. nih.gov

Furthermore, fluorine itself can direct cyclization reactions. The Nazarov cyclization, a reaction that forms cyclopentenones, can be significantly influenced by the presence of a fluorine atom. nih.gov Silyl dienol ethers derived from α,β-unsaturated ketones can undergo difluorocyclopropanation, and subsequent fluoride-ion-catalyzed ring-opening provides 1-fluorovinyl vinyl ketones. These precursors undergo a highly regioselective Nazarov cyclization, where the fluorine atom both activates the system and directs the stereochemical outcome, leading to α-fluorocyclopentenone derivatives that can be further converted to amines. nih.gov

Table 2: Examples of Diastereoselective Synthetic Methods

| Reaction Type | Precursor | Key Reagents/Catalysts | Product Type | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Palladium(0) catalyst | N-Methylspiroindolines | >98% ds | nih.gov |

| Fluorine-Directed Nazarov Cyclization | 1-Fluorovinyl vinyl ketones | Me₃Si⁺B(OTf)₄⁻ | α-Fluorocyclopentenones | High regioselectivity | nih.gov |

| From Bicyclic Hydrazine | Bicyclic hydrazine | Multiple steps | Fluorinated 1,3-cis-diaminocyclopentanes | Diastereoselective | nih.gov |

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Analogues

The synthesis of analogues of this compound labeled with the positron-emitting isotope fluorine-18 (t½ ≈ 109.8 min) is of significant interest for positron emission tomography (PET) imaging. frontiersin.org The short half-life of ¹⁸F necessitates rapid and efficient radiosynthetic methods. frontiersin.org

No-Carrier-Added Nucleophilic [¹⁸F]Fluorination Strategies

The most common method for introducing ¹⁸F into molecules for PET is through no-carrier-added (NCA) nucleophilic substitution. rsc.org "No-carrier-added" signifies that the cyclotron-produced [¹⁸F]fluoride is used directly, without the addition of non-radioactive ¹⁹F-fluoride, which results in radiotracers with very high specific activity. nih.gov High specific activity is crucial for PET tracers, as it allows for the administration of a minimal chemical mass while providing a strong imaging signal.

The process begins with aqueous [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. frontiersin.org The reactivity of the fluoride ion is enhanced by removing water through azeotropic distillation with acetonitrile and by using a phase-transfer catalyst, most commonly a combination of potassium carbonate and a cryptand like Kryptofix 2.2.2 (K₂.₂.₂). nih.gov This "activated" K[¹⁸F]F-K₂.₂.₂ complex is a potent nucleophile capable of displacing a suitable leaving group on a precursor molecule. nih.govnih.gov

The choice of leaving group is critical for a successful reaction. Common strategies involve nucleophilic aromatic substitution (SₙAr) on aromatic rings activated by electron-withdrawing groups (e.g., nitro groups) or the use of diaryliodonium salt precursors, which are highly effective for direct fluorination of non-activated aromatic rings. rsc.orgnih.govuni-koeln.de For aliphatic systems like the cyclopentane ring, leaving groups such as tosylates, mesylates, or triflates are typically employed.

Precursor Design for Efficient Radiolabeling for Positron Emission Tomography (PET)

The success of a radiosynthesis is highly dependent on the design of the precursor molecule. An ideal precursor for the synthesis of ¹⁸F-labeled this compound analogues must contain a good leaving group at the position to be fluorinated and any other functional groups, such as the amine, must be protected if they are sensitive to the reaction conditions.

Key Precursor Features:

Leaving Group: A leaving group that is readily displaced by [¹⁸F]fluoride under mild conditions is essential. For labeling a cyclopentyl ring, common leaving groups include sulfonate esters like tosylate (OTs), mesylate (OMs), and triflate (OTf). nih.gov Halides can also be used in some cases.

Protecting Groups: The primary amine of this compound would need to be protected to prevent side reactions, such as N-alkylation. Common amine protecting groups include Boc (tert-butyloxycarbonyl) or Trt (trityl), which can be removed under acidic conditions after the fluorination step.

Stability and Solubility: The precursor must be stable enough to be stored and must be soluble in the organic solvent used for the labeling reaction (e.g., DMSO, acetonitrile).

For example, a logical precursor for ¹⁸F-(1-Fluorocyclopentyl)methanamine would be 1-((tert-butoxycarbonylamino)methyl)cyclopentyl methanesulfonate. In this design, the mesylate group on the C1 position serves as the leaving group for nucleophilic attack by [¹⁸F]fluoride, and the Boc group protects the amine. The final deprotection step would yield the desired radiotracer.

Table 3: Common Precursors for Nucleophilic [¹⁸F]Fluorination

| Precursor Type | Leaving Group | Target Structure | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Aryl Tosylate | Tosylate (-OTs) | Aromatic rings | K[¹⁸F]F/K₂.₂.₂, high temperature (e.g., 120 °C) | nih.gov |

| Aryl Nitro Compound | Nitro (-NO₂) | Activated aromatic rings | K[¹⁸F]F/K₂.₂.₂, DMSO, 160 °C | nih.gov |

| Diaryliodonium Salt | Aryl group | Aromatic rings | [¹⁸F]Fluoride, catalyst, solvent | rsc.org |

| Aliphatic Sulfonate | Mesylate, Tosylate, Triflate | Aliphatic systems (e.g., rings, chains) | K[¹⁸F]F/K₂.₂.₂, Acetonitrile or DMSO | nih.gov |

Purification and Quality Control in Radiopharmaceutical Synthesis

Following the radiolabeling reaction, the crude mixture contains the desired ¹⁸F-labeled product, unreacted [¹⁸F]fluoride, the precursor, and various byproducts. A robust purification and stringent quality control (QC) process is mandatory to ensure the final product is safe and suitable for human administration. iaea.orgnih.gov

Purification: The standard method for purifying PET radiopharmaceuticals is semi-preparative high-performance liquid chromatography (HPLC). nih.gov The crude reaction mixture is injected onto an HPLC system, typically a reversed-phase C18 column, which separates the components based on their polarity. The fraction containing the desired radiolabeled product is collected. This is often followed by a solid-phase extraction (SPE) step using a C18 cartridge. The SPE serves to remove the HPLC solvents, concentrate the product, and formulate it in a physiologically compatible solution, such as saline with a small amount of ethanol. nih.gov

Quality Control: Each batch of the radiopharmaceutical must pass a series of QC tests before it can be released for clinical use. iaea.orgnih.gov

Radionuclidic Identity and Purity: Confirms that ¹⁸F is the only radionuclide present. This is typically done by measuring the half-life of the product or by using gamma-ray spectroscopy to identify the characteristic 511 keV annihilation peak of a positron emitter. nih.gov

Radiochemical Purity: Measures the percentage of the total radioactivity that is in the desired chemical form. This is the most critical QC test and is usually performed using analytical radio-HPLC and/or radio-thin-layer chromatography (radio-TLC). researchgate.net A radiochemical purity of >95% is generally required.

Chemical Purity: Ensures that the amount of non-radioactive chemical impurities, particularly the unlabeled precursor, is below specified limits. This is analyzed by the UV trace on the analytical HPLC chromatogram. researchgate.net

pH: The pH of the final injectable solution must be within a physiologically acceptable range (typically 4.5 to 7.5). researchgate.net

Sterility and Endotoxins: The final product must be sterile and free of bacterial endotoxins (pyrogens). Sterility is confirmed by filtering the final product through a 0.22 µm sterilizing filter, and endotoxin (B1171834) levels are measured using the Limulus Amebocyte Lysate (LAL) test. nih.gov

The entire process, from synthesis to final QC, must be completed rapidly, typically within 2-3 half-lives of ¹⁸F (approximately 3-4 hours), and is often performed on automated synthesis modules to ensure reproducibility and radiation safety. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 Fluorocyclopentyl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary amine group in (1-Fluorocyclopentyl)methanamine serves as a versatile handle for a wide array of chemical transformations. Its nucleophilic nature allows for the formation of various functional groups and the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes reactions with carboxylic acid derivatives to form amides. This can be achieved through coupling with acyl chlorides, acid anhydrides, or by using standard peptide coupling reagents to react with carboxylic acids. organic-chemistry.org The formation of amide bonds is a fundamental transformation in organic and medicinal chemistry. nih.govmendeley.comnih.gov

Urea derivatives can be synthesized from this compound by reaction with isocyanates or through sequential reactions involving phosgene or its equivalents. nih.govorganic-chemistry.org The reaction with an isocyanate directly yields a disubstituted urea. Alternatively, treatment with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole would form an intermediate isocyanate, which can then react with another amine to produce unsymmetrical ureas. organic-chemistry.org Symmetrical ureas can also be prepared through various catalytic methods. researchgate.net

Carbamates are typically formed by reacting this compound with chloroformates or by a three-component coupling involving an amine, carbon dioxide, and an electrophile. organic-chemistry.orggoogle.comnih.gov Another approach involves the reaction with dialkyl carbonates. researchgate.net These reactions provide access to a class of compounds with significant applications in pharmaceuticals and materials science. organic-chemistry.org

Table 1: Synthesis of Amides, Ureas, and Carbamates from this compound

| Derivative | General Reaction | Reagents and Conditions |

|---|---|---|

| Amide | Acylation | Acyl chloride, pyridine, CH₂Cl₂ |

| Carboxylic acid, DCC, DMAP, CH₂Cl₂ | ||

| Urea | Reaction with isocyanate | R-N=C=O, THF |

| Reaction with phosgene equivalent | Triphosgene, Et₃N, then R₂NH | |

| Carbamate | Reaction with chloroformate | ClCO₂R, Et₃N, CH₂Cl₂ |

| Three-component coupling | CO₂, Cs₂CO₃, R-X, DMF |

The primary amine of this compound can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. libretexts.org

Acylation, the reaction with acylating agents like acyl chlorides or anhydrides, proceeds readily to form the corresponding amides. This is a common and efficient method for introducing an acyl group onto the nitrogen atom. organic-chemistry.org

Reductive amination is a powerful method for the controlled alkylation of amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgnih.gov Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). masterorganicchemistry.com This method is highly versatile and avoids the issue of over-alkylation. nih.gov

Table 2: Comparison of Amine Modification Reactions

| Reaction | Description | Common Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Addition of an alkyl group to the amine. | Alkyl halides (e.g., CH₃I) | Simple procedure. | Prone to over-alkylation, difficult to control. |

| Acylation | Addition of an acyl group to the amine. | Acyl chlorides, acid anhydrides | High yielding, specific. | Product is an amide, not an amine. |

| Reductive Amination | Formation of a C-N bond via an imine intermediate. | Aldehyde/ketone, NaBH₃CN | Controlled mono-alkylation, high yields. | Two-step process, requires a reducing agent. |

The primary amine of this compound can be a key building block in the synthesis of various heterocyclic compounds. For instance, it can be incorporated into pyrazole structures through reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The initial condensation would form an enamine or a related intermediate, which then undergoes cyclization to yield the pyrazole ring.

Quinazoline derivatives can also be synthesized using this compound. openmedicinalchemistryjournal.comorganic-chemistry.org One common synthetic route involves the condensation of an amine with a 2-aminobenzaldehyde or a 2-aminobenzophenone, followed by cyclization and oxidation. nih.govnih.govbenthamopen.com The specific reaction conditions and coreactants will determine the final structure of the quinazoline ring system. The synthesis of such heterocyclic systems is of great interest due to their prevalence in medicinal chemistry. bioorganica.com.ua

Transformations and Stability of the Fluorinated Cyclopentyl Ring

The presence of a fluorine atom on the cyclopentyl ring introduces unique chemical properties and also raises questions about the stability of this moiety under various reaction conditions.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluoroalkanes generally less reactive than their other haloalkane counterparts. alfa-chemistry.com This high bond strength imparts significant chemical stability to the fluorinated cyclopentyl ring of this compound. The high electronegativity of fluorine also contributes to the bond's stability by polarizing the C-F bond, which, while increasing the electrophilicity of the carbon, is generally outweighed by the high energy barrier to bond cleavage. alfa-chemistry.com

Despite its general inertness, the C-F bond can be cleaved under specific conditions. cas.cn For example, reactions with low-valent magnesium species can activate the C-F bond, leading to the formation of organomagnesium reagents. nih.gov Additionally, intramolecular nucleophilic substitution reactions, where a nucleophile within the same molecule attacks the carbon bearing the fluorine, can lead to C-F bond cleavage, particularly when forming five- or six-membered rings. cas.cn However, intermolecular nucleophilic substitution of the fluorine atom is generally difficult to achieve. cas.cnresearchgate.net Certain metalloenzymes are also capable of cleaving the robust C-F bond. nih.gov

Ring Expansion and Contraction Reactions of Cyclopentane (B165970) Systems

General principles of organic chemistry allow for the postulation of potential ring expansion and contraction reactions for cyclopentane systems. For instance, a Tiffeneau-Demjanov rearrangement, a common method for the one-carbon ring expansion of cycloalkylmethylamines, could theoretically be applied to this compound. This reaction typically involves the diazotization of the primary amine with nitrous acid to form a diazonium salt, which can then rearrange with concomitant ring expansion to a cyclohexanone. The presence of the fluorine atom on the migrating carbon would be expected to influence the migratory aptitude and potentially the regioselectivity of the rearrangement.

Conversely, ring contraction of the cyclopentane ring in a derivative of this compound could be envisioned, for example, through a Favorskii rearrangement of an α-haloketone derived from a hypothetical cyclohexanone precursor. However, without experimental data, the feasibility and outcomes of such reactions remain speculative. The inherent ring strain of the cyclopentane system is a driving force for certain rearrangements, but specific thermodynamic and kinetic data for the fluorinated substrate are unavailable.

Stereochemical Outcomes in this compound Transformations

The stereochemistry of reactions involving this compound and its derivatives would be of significant interest due to the presence of a quaternary stereocenter.

Retention or Inversion of Stereochemistry at the Quaternary Carbon

Reactions occurring directly at the quaternary carbon of this compound are limited. However, if a substitution reaction were to be forced at this center, the stereochemical outcome—retention or inversion of configuration—would depend heavily on the reaction mechanism. For example, an SN1-type reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate. An SN2-type reaction, while highly disfavored at a neopentyl-like center, would theoretically proceed with inversion of stereochemistry. The specific influence of the fluorine atom on the stability of potential intermediates and transition states is not documented.

Diastereoselectivity in Reactions Adjacent to the Fluorinated Cyclopentyl Ring

For reactions occurring at the aminomethyl side chain, the chiral quaternary center would be expected to exert diastereoselective control. For instance, the formation of a new stereocenter adjacent to the cyclopentyl ring would likely result in a mixture of diastereomers. The facial selectivity of the reaction would be influenced by the steric bulk of the fluorinated cyclopentyl group, which would preferentially block one face of the reacting center. The fluorine atom itself could also play a role in directing incoming reagents through electronic interactions. Quantitative predictions of diastereomeric ratios are not possible without experimental studies.

Medicinal Chemistry and Biological Applications of 1 Fluorocyclopentyl Methanamine Derivatives

(1-Fluorocyclopentyl)methanamine as a Key Building Block in Pharmaceutical Design

The utility of this compound as a key building block in pharmaceutical design stems from the advantageous physicochemical properties imparted by the fluorinated cyclopentyl moiety. This structural motif has been instrumental in the development of advanced therapeutic candidates, most notably in the area of muscarinic acetylcholine receptor modulation.

A significant example of its application is in the synthesis of potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov In the development of these modulators, the this compound group is incorporated as part of a larger molecular architecture, often attached to a pyrazole ring. This specific substitution has been shown to be critical for achieving high potency and desirable pharmacokinetic profiles. monash.edu The synthesis of these complex molecules involves multi-step sequences where the this compound moiety is introduced through nucleophilic substitution reactions. nih.govacs.org

Scaffold Design Principles for Fluorinated Amines in Drug Discovery

The design of fluorinated amines as scaffolds in drug discovery is guided by several key principles aimed at optimizing a molecule's drug-like properties. The introduction of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. researchgate.netnih.govnih.gov

For amines, which are common in many centrally acting drugs, the strategic placement of fluorine can modulate basicity (pKa). This is a critical parameter for balancing water solubility and membrane permeability, which is essential for oral bioavailability and penetration of the blood-brain barrier. researchgate.net The use of fluorinated building blocks, such as this compound, is a dominant strategy in drug discovery, allowing for the systematic exploration of these effects. nih.gov The fluorinated cyclopentyl group, in particular, offers a three-dimensional structure that can enhance binding to protein targets while maintaining favorable metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound derivatives have been crucial in optimizing their biological activity. In the context of M4 positive allosteric modulators, systematic modifications of the molecular scaffold have revealed key insights into the features required for high potency.

One notable finding is that minor changes to the amine tail of these molecules can lead to significant differences in activity. For instance, in a series of tricyclic M4 PAMs, the substitution pattern on the amine portion of the molecule was found to be a critical determinant of potency. acs.org The (1-fluorocyclopentyl)methyl group attached to a pyrazole was identified as a key substituent in the potent M4 PAM, compound 24 (7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline). monash.edu Further studies on related tricyclic scaffolds, such as VU6008677, have explored variations in the amine tail, noting that small aliphatic amines often provide the most potent analogues. acs.org Interestingly, a fluoro-substitution on a cyclobutanamine tail in one analogue led to a two-fold increase in potency compared to its non-fluorinated counterpart, highlighting the significant impact of fluorine in this region of the molecule. acs.org

| Compound | Modification | hM4 EC50 (nM) |

| 22j | Cyclobutanamine tail | 83 |

| 22k | Fluoro-substituted cyclobutanamine tail | 39 |

This interactive data table showcases the impact of fluorine substitution on the potency of M4 PAMs.

Influence of Fluorine Substitution on Molecular Interactions and Bioavailability

The substitution of hydrogen with fluorine in drug candidates can have a profound impact on their molecular interactions and bioavailability. Fluorine's high electronegativity and small size allow it to form unique non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. researchgate.net

In the case of this compound derivatives, the fluorine atom can influence the conformation of the cyclopentyl ring, which may lead to a more favorable orientation for binding to the target receptor. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. nih.gov This is a critical consideration in the design of drugs for chronic conditions. The increased lipophilicity often associated with fluorination can also improve a drug's ability to cross cell membranes and the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.govresearchgate.net For example, VU6008677, which contains the (1-fluorocyclopentyl)methyl group, was found to have an improved profile against cytochrome P450 enzymes, suggesting better metabolic stability. nih.govnih.gov

Applications in Neurological Disorders Research

Derivatives of this compound have shown significant promise in the field of neurological disorders research, primarily through their action on muscarinic acetylcholine receptors. These receptors are implicated in the pathophysiology of a range of conditions, including schizophrenia, Alzheimer's disease, and Parkinson's disease. nih.gov

Development of Compounds Targeting Specific Enzymes in Neurodegenerative Pathways

While the primary application of this compound derivatives identified in the literature is in the modulation of G-protein coupled receptors, the principles of using fluorinated building blocks are also applied to the design of enzyme inhibitors for neurodegenerative diseases. The introduction of fluorine can lead to the development of mechanism-based inhibitors, where the fluorinated group plays a key role in the inactivation of the target enzyme. nih.gov

For instance, fluorinated analogues of ethanolamines have been developed as potent inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease. nih.gov Although specific examples of this compound derivatives targeting enzymes in neurodegenerative pathways are not prominently featured in the reviewed literature, the established role of fluorinated amines in enzyme inhibition suggests a potential future direction for research with this building block.

Modulation of Neurotransmitter Receptors (e.g., Muscarinic Acetylcholine Receptors)

The most well-documented application of this compound derivatives in neurological research is in the modulation of muscarinic acetylcholine receptors, specifically the M4 subtype. nih.govmonash.edu These receptors are a key target for the development of novel antipsychotics and cognitive enhancers.

The compound 24 (7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline) is a potent, selective, and brain-penetrant M4 positive allosteric modulator. monash.edu PAMs offer a more nuanced approach to receptor modulation compared to traditional agonists, as they only enhance the effect of the endogenous neurotransmitter, acetylcholine. This can lead to a more favorable side-effect profile. monash.edu Compound 24 , which incorporates the (1-fluorocyclopentyl)methyl moiety, has demonstrated efficacy in preclinical models predictive of antipsychotic effects. monash.edu More recently, the related tricyclic M4 PAM, VU6008677, which also contains this fluorinated building block, has been developed with an improved cytochrome P450 profile, indicating a lower potential for drug-drug interactions. acs.orgnih.govnih.gov

| Compound | Target | Mechanism of Action | Potential Indication |

| 24 | M4 Muscarinic Receptor | Positive Allosteric Modulator | Schizophrenia, other psychotic disorders |

| VU6008677 | M4 Muscarinic Receptor | Positive Allosteric Modulator | Schizophrenia, other neurological disorders |

This interactive data table summarizes the key characteristics of this compound-containing M4 PAMs.

Investigation as Potential Antipsychotic Agents

There is currently a lack of available scientific literature detailing the investigation of this compound derivatives as potential antipsychotic agents. While the broader field of medicinal chemistry continuously explores novel scaffolds for central nervous system disorders, specific research focusing on this particular compound in the context of psychosis has not been identified in publicly accessible databases.

Utilization in Cancer Research and Diagnostic Imaging

The unique structural features of fluorinated cyclopentyl rings have garnered attention in the design of molecules for cancer research, particularly in the realm of diagnostic imaging. While direct studies on this compound are limited, research into analogous compounds provides a strong rationale for their potential utility.

Development of PET Imaging Agents for Tumor Detection and Monitoring

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of oncological research. PET imaging allows for the non-invasive visualization and quantification of metabolic processes in tumors, aiding in diagnosis, staging, and monitoring treatment response. Amino acid-based PET tracers are of particular interest because many cancers exhibit upregulated amino acid transport to fuel their rapid growth and proliferation.

While research specifically detailing the radiolabeling of this compound for PET imaging is not extensively documented, the development and clinical use of structurally related compounds, such as ¹⁸F-labeled 1-amino-3-fluorocyclopentane-1-carboxylic acid (¹⁸F-FACPC) and its analogs, highlight the potential of the fluorocyclopentyl scaffold. These carboxylic acid derivatives have been investigated for their ability to target and visualize tumors, particularly in prostate cancer. The fluorine-18 (B77423) radionuclide is a positron emitter with favorable physical properties for PET imaging, including a suitable half-life and low positron energy, which contributes to high-resolution images.

Studies on Amino Acid Transport Systems in Cancer Cells

Cancer cells reprogram their metabolism to support their high proliferative rate, a phenomenon that includes an increased demand for amino acids. This is facilitated by the overexpression of various amino acid transport systems on the cell membrane. Key transporters implicated in cancer include L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine transporter 2 (ASCT2). These transporters are responsible for the uptake of essential amino acids necessary for protein synthesis, energy production, and maintaining redox balance.

The utility of amino acid-based PET tracers is predicated on their interaction with these transport systems. For instance, studies on fluorocyclobutane and fluorocyclopentane carboxylic acid analogs have demonstrated that their uptake in tumor cells is mediated by these Na⁺-dependent (like ASCT2) and Na⁺-independent (like LAT1) transporters. It is therefore plausible that this compound derivatives would also be recognized and transported by these systems. The primary amine group of this compound is a key feature that could influence its affinity and selectivity for different amino acid transporters. Further research would be necessary to elucidate the specific interactions and transport kinetics of these methanamine derivatives in various cancer cell lines.

Table 1: Key Amino Acid Transporters in Cancer and Their Substrates

| Transporter | Gene | Primary Substrates | Role in Cancer |

| LAT1 | SLC7A5 | Large neutral amino acids (e.g., Leucine, Phenylalanine) | Upregulated in many cancers, supports cell growth and mTORC1 signaling. |

| ASCT2 | SLC1A5 | Small neutral amino acids (e.g., Glutamine, Alanine, Serine) | Crucial for glutamine uptake, supporting energy metabolism and biosynthesis. |

In Vivo Tumor Uptake and Biodistribution Studies

In vivo studies are essential to evaluate the potential of a novel radiotracer for clinical applications. These studies involve administering the radiolabeled compound to animal models bearing tumors to assess its uptake in the tumor tissue relative to other organs (biodistribution). An ideal PET tracer would exhibit high and selective accumulation in the tumor with rapid clearance from non-target tissues, leading to a high tumor-to-background signal.

Biodistribution studies of ¹⁸F-labeled fluorocyclopentyl carboxylic acid derivatives in tumor-bearing animal models have shown promising results, with significant tumor uptake and favorable clearance profiles. For example, in preclinical models of glioma, these tracers have demonstrated the ability to delineate tumor tissue from healthy brain tissue. The distribution to other organs such as the liver, kidneys, and bladder provides crucial information about the tracer's primary routes of elimination.

While specific in vivo tumor uptake and biodistribution data for this compound-based radiotracers are not yet available in the literature, it is anticipated that their pharmacokinetic profile would be influenced by the presence of the primary amine and the fluorocyclopentyl moiety. Future studies would need to be conducted to determine the biodistribution of ¹⁸F-labeled this compound and its derivatives to ascertain their potential as effective tumor imaging agents.

Broader Therapeutic Explorations of this compound Analogues

The exploration of small molecules in drug discovery often leads to the identification of scaffolds that can be adapted to target a variety of biological pathways. The this compound structure presents a versatile platform for the development of therapeutic agents beyond cancer imaging.

Role as Modulators of Kinases (e.g., LRRK2 Inhibitors)

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target, particularly for Parkinson's disease. Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and hyperactivity of the LRRK2 kinase is implicated in the pathogenesis of both familial and sporadic forms of the disease. Consequently, there is a substantial effort in the pharmaceutical industry to develop potent and selective LRRK2 kinase inhibitors.

While the current body of scientific literature does not specifically describe this compound derivatives as LRRK2 inhibitors, the general principles of kinase inhibitor design suggest that this scaffold could be a starting point for the synthesis of novel modulators. The design of kinase inhibitors often involves a heterocyclic core that interacts with the ATP-binding site of the kinase, with various substituents extending into adjacent pockets to enhance potency and selectivity. The cyclopentyl group could serve as a lipophilic element to occupy hydrophobic pockets within the kinase domain, while the methanamine moiety could be functionalized to form key hydrogen bonds or to attach larger chemical groups to improve binding affinity and pharmacokinetic properties. The development of such compounds would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies, to optimize their inhibitory activity and drug-like properties.

Computational and Theoretical Investigations of 1 Fluorocyclopentyl Methanamine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the molecular and electronic intricacies of (1-Fluorocyclopentyl)methanamine. These computational methods provide detailed insights that complement experimental data, which is often challenging to acquire for such specific compounds.

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine the most stable three-dimensional arrangement of its atoms. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

The cyclopentane (B165970) ring is known to adopt non-planar conformations, typically an "envelope" or "twist" form, to alleviate ring strain. The presence of two substituents, the fluorine atom and the aminomethyl group, at the C1 position would influence the puckering of the ring. The bulky aminomethyl group and the electronegative fluorine atom would likely favor a staggered arrangement relative to each other to minimize steric hindrance and electrostatic repulsion.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-F Bond Length | ~1.40 Å |

| C-C (ring) Bond Length | ~1.54 - 1.56 Å |

| C-N Bond Length | ~1.47 Å |

| F-C1-C(ring) Angle | ~109.5° |

| N-C(methylene)-C1 Angle | ~112° |

Note: The values in this table are estimations based on typical bond lengths and angles for similar chemical environments and would require specific DFT calculations for this compound for precise determination.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.orgwikipedia.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed around the C-F bond, indicating a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and electronic transitions. libretexts.org

An electrostatic potential (ESP) surface map would visually represent the charge distribution across the molecule. Regions of negative potential (typically colored red) would be concentrated around the highly electronegative fluorine atom and the lone pair of the nitrogen atom, highlighting their potential to interact with electrophiles. Regions of positive potential (blue) would likely be found on the hydrogen atoms of the amine group and the cyclopentane ring.

The conformational landscape of this compound is complex due to the flexibility of the cyclopentane ring and the rotation around the C1-C(methylene) and C(methylene)-N bonds. lumenlearning.comchemistrysteps.com A detailed conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to identify the global and local energy minima.

The relative orientation of the fluorine atom and the aminomethyl group will significantly impact the conformational preferences. Steric hindrance between the aminomethyl group and the adjacent ring hydrogens, as well as electrostatic interactions between the fluorine and the amine group, will be key determinants of the most stable conformers. nih.govsoton.ac.uk It is anticipated that conformers where the bulky aminomethyl group occupies a pseudo-equatorial position on the cyclopentane ring would be lower in energy.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation barriers.

The synthesis of this compound would likely involve fluorination and amination steps. Computational modeling could be employed to investigate the mechanisms of these reactions. For instance, if the synthesis involves the fluorination of a precursor alcohol, DFT calculations could model the reaction pathway, including the structure of the transition state and the influence of the reaction conditions. Similarly, the mechanism of introducing the aminomethyl group, whether through reductive amination of an aldehyde or nucleophilic substitution, could be computationally explored to understand the stereochemical outcome and reaction kinetics. nih.gov

Fluorinated cyclopentanes can undergo rearrangement reactions, such as Wagner-Meerwein shifts, particularly under acidic conditions where carbocationic intermediates may be formed. Theoretical studies could investigate the propensity of this compound or its derivatives to undergo such rearrangements. By calculating the relative energies of potential intermediates and transition states, computational models can predict whether such processes are energetically favorable and what products might be expected. The presence of the fluorine atom can significantly influence the stability of adjacent carbocations, either stabilizing or destabilizing them through inductive and hyperconjugative effects, thereby directing the course of any potential rearrangement.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical reactivity of this compound is significantly influenced by the presence of both a fluorine atom and an aminomethyl group on the cyclopentyl ring. Computational chemistry provides a framework to predict the outcomes of reactions involving this molecule, particularly concerning regioselectivity and stereoselectivity.

Regioselectivity:

The prediction of regioselectivity in reactions such as electrophilic or nucleophilic attack can be elucidated using computational models. rsc.org Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution across the molecule. The fluorine atom, being highly electronegative, will polarize the carbon-fluorine bond, creating a partial positive charge on the carbon atom to which it is attached and influencing the reactivity of neighboring positions. Similarly, the basic nitrogen atom of the aminomethyl group will have a high electron density, making it a likely site for electrophilic attack.

For instance, in a hypothetical reaction with an electrophile, computational models would likely predict that the attack will occur at the nitrogen atom of the aminomethyl group due to its high nucleophilicity. Conversely, in a nucleophilic substitution reaction targeting the cyclopentyl ring, the models would help in identifying the most susceptible carbon atom, taking into account both electronic effects and steric hindrance from the substituents.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Computational methods are instrumental in predicting the stereoselectivity of reactions, such as those that create new chiral centers or modify existing ones. nih.gov

By modeling the transition states of possible reaction pathways, chemists can determine the most energetically favorable route, which corresponds to the major product isomer. For example, in a reaction where a prochiral center on the cyclopentyl ring is attacked, computational analysis of the transition state energies for the formation of the possible stereoisomers would allow for a prediction of the diastereomeric or enantiomeric excess. The steric bulk of the aminomethyl group and the electronic influence of the fluorine atom would be key factors in these calculations.

A hypothetical analysis of a nucleophilic addition to a carbonyl derivative of this compound is presented in Table 1.

| Computational Method | Predicted Major Diastereomer | Predicted Diastereomeric Excess (%) |

| DFT (B3LYP/6-31G*) | (1R,2S)-product | 85 |

| MP2/cc-pVDZ | (1R,2S)-product | 88 |

Table 1: Hypothetical Predicted Stereoselectivity in a Nucleophilic Addition Reaction. This table illustrates how different computational methods could be used to predict the stereochemical outcome of a reaction, providing valuable guidance for synthetic planning.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how a small molecule like this compound interacts with a biological target, such as a protein receptor or an enzyme, is a cornerstone of drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, this compound could serve as a scaffold or a starting point for the design of new ligands.

Computational chemists can generate a virtual library of derivatives of this compound by systematically modifying its structure. These modifications could include altering the substitution pattern on the cyclopentyl ring, changing the length of the aminomethyl side chain, or introducing other functional groups. This virtual library can then be screened against the three-dimensional structure of a target protein using molecular docking programs. rsc.org The goal is to identify which of the designed compounds have the best predicted binding affinity and a favorable binding mode within the target's active site. acs.org

Molecular docking simulations not only predict the binding pose of a ligand but also provide a score that estimates the binding affinity. arxiv.org This scoring is based on the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

For this compound and its derivatives, docking studies can predict how the fluorine atom and the amine group contribute to binding. The fluorine atom, for example, can participate in favorable interactions with certain protein environments, although its role can be complex and context-dependent. nih.gov The protonated amine group can form strong ionic interactions and hydrogen bonds with acidic residues in the binding pocket.

By comparing the predicted binding affinities of a ligand for different but related receptors, it is possible to predict its selectivity. nih.gov High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target effects.

A hypothetical docking study of this compound against two related receptors is shown in Table 2.

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Receptor A | -8.5 | Asp113, Tyr308, Phe289 |

| Receptor B | -6.2 | Val115, Leu300, Ile290 |

Table 2: Hypothetical Molecular Docking Results. This table demonstrates how computational predictions of binding affinity can suggest selectivity for a particular receptor.

The binding of a ligand to a protein is not a simple lock-and-key event; both the ligand and the protein can undergo conformational changes to achieve an optimal fit. nih.gov These ligand-induced conformational changes can be critical for the protein's function, either activating or inhibiting its biological activity. nih.govacs.org

Advanced Analytical Characterization and Spectroscopic Studies of 1 Fluorocyclopentyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For (1-Fluorocyclopentyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a comprehensive picture of its molecular architecture.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring and the aminomethyl group. The chemical shifts are influenced by the electronegativity of the neighboring fluorine and nitrogen atoms. The protons on the carbon adjacent to the fluorine and nitrogen atoms are expected to be deshielded and appear at a lower field.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The carbon atom bonded to the fluorine atom (C-F) is expected to show a characteristic large coupling constant (¹JCF) due to spin-spin coupling between the ¹³C and ¹⁹F nuclei.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-NH₂ | 2.8 - 3.0 | Singlet |

| Cyclopentyl Protons | 1.6 - 2.2 | Multiplet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 95 - 105 |

| -CH₂-NH₂ | 45 - 55 |

| Cyclopentyl Carbons | 20 - 40 |

¹⁹F NMR for Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom. Coupling between the fluorine atom and adjacent protons can lead to splitting of the signal, providing further structural insights.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -F | -130 to -150 | Multiplet (due to coupling with adjacent protons) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the quaternary carbon atom bonded to both the fluorine and the aminomethyl group, as it would show correlations to the protons of the aminomethyl group and the adjacent methylene groups in the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₆H₁₂FN. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition of the molecule with high confidence.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₁₃FN⁺ | 118.1027 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation to produce a series of smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the fluorine and nitrogen atoms, as well as within the cyclopentyl ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment |

| 117 | [C₆H₁₂FN]⁺ (Molecular Ion) |

| 100 | [M - NH₃]⁺ |

| 88 | [M - CH₂NH₂]⁺ |

| 57 | [C₄H₉]⁺ (Loss of fluorinated portion) |

The analysis of these fragments helps to piece together the structure of the molecule and confirm the presence of the fluorocyclopentyl and aminomethyl moieties. For instance, the loss of a fragment with a mass corresponding to the aminomethyl group (CH₂NH₂) would strongly support the proposed structure.

Chromatographic Purity and Isomeric Analysis

The comprehensive characterization of this compound requires rigorous assessment of its chemical purity and isomeric composition. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the main compound from potential impurities, including starting materials, by-products, and stereoisomers.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for evaluating the purity of this compound. The choice of method often depends on the volatility and thermal stability of the compound and its impurities.

Gas Chromatography (GC): Given its expected volatility, this compound is well-suited for analysis by GC, typically coupled with a Flame Ionization Detector (FID) for general-purpose purity assessment or a Mass Spectrometer (MS) for impurity identification. GC-MS methods have been successfully developed for the simultaneous detection of various amines in both gaseous and particulate phases. gdut.edu.cn For analysis, the amine may be directly injected or derivatized to improve its chromatographic properties. The separation is typically performed on a capillary column with a stationary phase of intermediate polarity.

Key parameters for a hypothetical GC method would be optimized to ensure sharp peaks and good resolution from any potential impurities.

Interactive Table: Typical GC-FID Parameters for Volatile Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | Provides good separation for a wide range of volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | Initial 80°C, ramp to 290°C | Separates compounds based on their boiling points and interactions with the stationary phase. gdut.edu.cn |

| Detector | FID or MS | FID for quantification; MS for identification of impurities. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for non-volatile impurities or when derivatization is preferred. Since this compound lacks a strong UV chromophore, derivatization with an agent like dansyl chloride or 9-fluorenylmethylchloroformate (FMOC) is often employed to allow for sensitive UV or fluorescence detection. nih.govrsc.org Reversed-phase HPLC on a C18 column is the most common mode of separation.

An ion-exchange HPLC method has also been demonstrated as effective for the determination of related compounds like methenamine in pharmaceutical preparations. nih.gov This highlights the adaptability of HPLC techniques for amine analysis.

Interactive Table: Illustrative HPLC Parameters for Derivatized Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | µBondapak C18 or similar reversed-phase column | Separates the derivatized amine from non-polar and moderately polar impurities. nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | Elutes the compounds from the column. The gradient is adjusted for optimal separation. nih.gov |

| Deriv. Agent | Dansyl Chloride or FMOC | Renders the amine detectable by UV or fluorescence detectors. nih.govrsc.org |

| Detector | Fluorescence (e.g., Ex: 368 nm, Em: 500 nm for dansyl) | Provides high sensitivity for the derivatized analyte. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since the fluorine atom at the C1 position of the cyclopentyl ring creates a chiral center, this compound can exist as a pair of enantiomers. The determination of enantiomeric excess (ee), which measures the purity of a single enantiomer, is critical in pharmaceutical development. heraldopenaccess.us Chiral chromatography is the gold standard for separating and quantifying enantiomers. gcms.cz

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC is the most widely used technique for ee determination due to its high resolution and the availability of a wide range of CSPs. heraldopenaccess.usumn.edu The resolution between the enantiomer peaks should ideally be greater than 1.2 for accurate quantification.

Interactive Table: Common Approaches for Chiral Separation of Amines

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Detection |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose derivatives) | Hexane/Isopropanol mixtures | UV |

| Chiral GC | Cyclodextrin derivatives | Helium | FID, MS |

The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100. A value of 100% indicates an enantiomerically pure sample, while a value of 0% represents a racemic mixture. heraldopenaccess.us

Radio-High-Performance Liquid Chromatography (Radio-HPLC) for Radiochemical Purity

For applications in positron emission tomography (PET), this compound would be labeled with the radionuclide Fluorine-18 (B77423). The quality control of the resulting radiotracer, ¹⁸Fmethanamine, necessitates the determination of its radiochemical purity (RCP). Radio-HPLC is the definitive method for this analysis. berthold.comeur.nl

A Radio-HPLC system consists of a standard HPLC setup connected in series with a UV detector and a radioactivity detector. berthold.com This dual-detector setup allows for the correlation of radioactive peaks with their corresponding non-radioactive standards. The RCP is defined as the percentage of the total radioactivity in the sample that is present in the desired chemical form.

Studies on other ¹⁸F-labeled radiopharmaceuticals demonstrate that Radio-HPLC is essential for separating the intact radiolabeled compound from radioactive impurities, such as unreacted [¹⁸F]fluoride or by-products from the radiosynthesis. nih.govresearchgate.netresearchgate.net It is also crucial for stability studies, as it can detect degradation products that may form over time due to radiolysis. eur.nlnih.gov For example, analysis of [¹⁸F]Ga-rhPSMA-7/-7.3 productions showed an average radiochemical purity of 99.9 ± 0.2% as determined by radio-HPLC. nih.gov

Interactive Table: Representative Radio-HPLC Parameters for ¹⁸F-Tracer Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Good retention and separation for a wide range of PET tracers. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Elutes the radiotracer and impurities. TFA is often added to improve peak shape. researchgate.net |

| Detectors | UV detector followed by a Radioactivity detector (e.g., NaI(Tl) scintillation) | UV detects the non-radioactive standard, while the radio-detector quantifies radioactive species. |

| Analysis | Comparison of retention times and integration of radioactive peaks | Confirms identity and calculates the percentage of radioactivity associated with the desired product. |